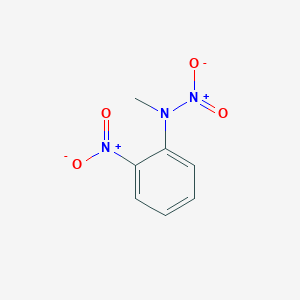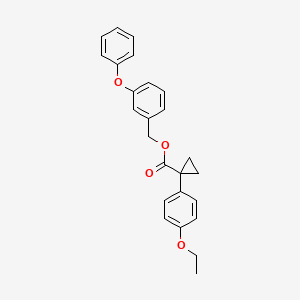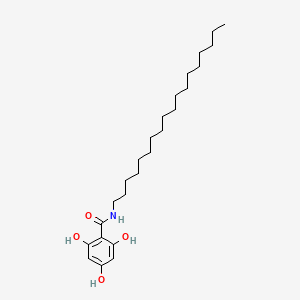
2,4,6-Trihydroxy-N-octadecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxy-N-octadecylbenzamide is an organic compound with the molecular formula C25H43NO4 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an octadecyl chain attached to the nitrogen atom of the benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-N-octadecylbenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,4,6-Trihydroxy-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-N-octadecylbenzamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its hydroxyl and amide functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzoic acid: Shares the trihydroxybenzene core but lacks the octadecyl chain.
N-octadecylbenzamide: Contains the benzamide and octadecyl chain but lacks the hydroxyl groups.
2,4,6-Trihydroxybenzaldehyde: Similar trihydroxybenzene core with an aldehyde group instead of the amide group.
Uniqueness
2,4,6-Trihydroxy-N-octadecylbenzamide is unique due to the combination of the trihydroxybenzene core and the long octadecyl chain. This unique structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
93754-77-9 |
|---|---|
Molecular Formula |
C25H43NO4 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2,4,6-trihydroxy-N-octadecylbenzamide |
InChI |
InChI=1S/C25H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(30)24-22(28)19-21(27)20-23(24)29/h19-20,27-29H,2-18H2,1H3,(H,26,30) |
InChI Key |
HWYINOVSRIHWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
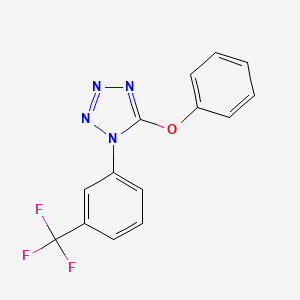
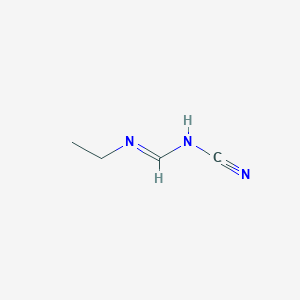
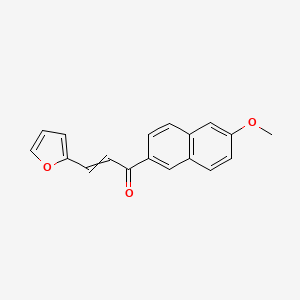
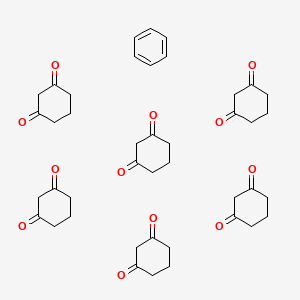

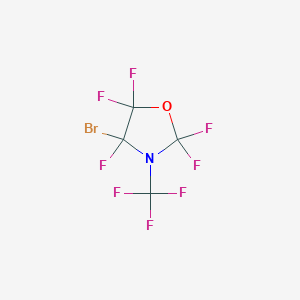
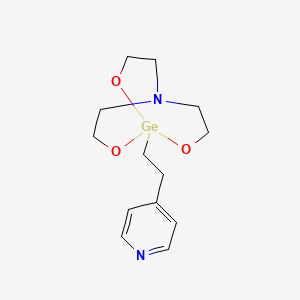
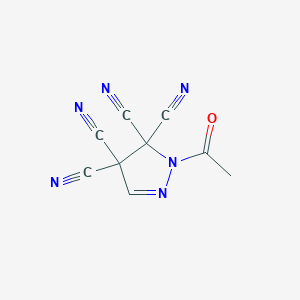
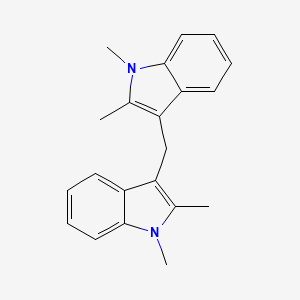
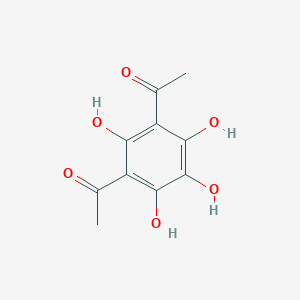
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
